molecular formula C10H13N3O3 B8649463 2-(3-Isopropyl-ureido)-isonicotinic acid

2-(3-Isopropyl-ureido)-isonicotinic acid

Cat. No. B8649463
M. Wt: 223.23 g/mol
InChI Key: SJMMPLNWZUQNDE-UHFFFAOYSA-N
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Patent
US08039472B2

Procedure details

This compound is prepared analogously to Intermediate Y by replacing ethyl 2-aminoisonicotinate in step 1 with methyl 4-aminobenzoate; [M+H]+ 237.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][C:5](=[O:16])[NH:6][C:7]1C=C(C=CN=1)C(O)=O)([CH3:3])[CH3:2].N[C:18]1[CH:19]=[C:20]([CH:26]=[CH:27]N=1)[C:21]([O:23]CC)=[O:22].NC1C=CC(C(OC)=O)=CC=1>>[CH:1]([NH:4][C:5](=[O:16])[NH:6][C:7]1[CH:18]=[CH:19][C:20]([C:21]([OH:23])=[O:22])=[CH:26][CH:27]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NC(NC=1C=C(C(=O)O)C=CN1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C(=O)OCC)C=CN1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C(=O)OC)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)NC(NC1=CC=C(C(=O)O)C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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